![molecular formula C24H21N5O2S B2795649 N-phenyl-3-{[4-(propan-2-yl)phenyl]sulfonyl}[1,2,3]triazolo[1,5-a]quinazolin-5-amine CAS No. 899760-79-3](/img/structure/B2795649.png)
N-phenyl-3-{[4-(propan-2-yl)phenyl]sulfonyl}[1,2,3]triazolo[1,5-a]quinazolin-5-amine
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Description
“N-phenyl-3-{[4-(propan-2-yl)phenyl]sulfonyl}[1,2,3]triazolo[1,5-a]quinazolin-5-amine” is a chemical compound. It’s part of a class of compounds known as 1H-1,2,3-triazole analogs . These compounds are synthesized via “Click” chemistry and Suzuki–Miyaura cross-coupling reaction in aqueous medium .
Synthesis Analysis
The synthesis of this compound involves the use of (S)-(-) ethyl lactate as a starting material . This compound undergoes Suzuki–Miyaura cross-coupling reaction with different arylboronic acids in aqueous medium to afford the target molecules . All newly synthesized compounds are characterized by 1H NMR, 13C NMR, FT-IR, HRMS, and where applicable 19F NMR spectroscopy .Molecular Structure Analysis
The molecular structure of this compound is complex, containing a triazole ring, a phenyl ring, and a sulfonyl group . The presence of these groups contributes to the overall activity of the compound .Chemical Reactions Analysis
The compound is part of a series of 1H-1,2,3-triazole analogs that were synthesized via “Click” chemistry and Suzuki–Miyaura cross-coupling reaction in aqueous medium . The synthesis involved the use of (S)-(-) ethyl lactate as a starting material .Scientific Research Applications
Antibacterial and Antimicrobial Properties
N-phenyl-3-{[4-(propan-2-yl)phenyl]sulfonyl}[1,2,3]triazolo[1,5-a]quinazolin-5-amine derivatives have been found to exhibit significant antibacterial and antimicrobial properties. For instance, certain synthesized compounds in this category demonstrated excellent growth inhibition activity, surpassing standard drugs like penicillin-G and streptomycin in effectiveness. These compounds were confirmed via various spectroscopic methods and elemental analysis (Mood, Boda, & Guguloth, 2022). Similarly, a series of triazolo[4,3-c]quinazolinylthiazolidinones showcased significant antimicrobial and nematicidal properties against various bacterial and fungal strains, showing potential as new classes of antimicrobial and nematicidal agents (Reddy, Kumar, & Sunitha, 2016).
Anticancer Activity
Derivatives of N-phenyl-3-{[4-(propan-2-yl)phenyl]sulfonyl}[1,2,3]triazolo[1,5-a]quinazolin-5-amine have also demonstrated promising anticancer potential. Certain newly synthesized derivatives were tested for anticancer activity against multiple human tumor cell lines, including ovarian cancer and lung cancer cells. The results highlighted the selective influence of these derivatives on specific cancer cell lines, suggesting their potential use in targeted cancer therapies (Pokhodylo, Shyyka, Finiuk, & Stoika, 2020). Another study emphasized the synthesis of urea derivatives from triazoloquinoline, demonstrating significant cytotoxicity against neuroblastoma and colon carcinoma cell lines (Reddy et al., 2015).
properties
IUPAC Name |
N-phenyl-3-(4-propan-2-ylphenyl)sulfonyltriazolo[1,5-a]quinazolin-5-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21N5O2S/c1-16(2)17-12-14-19(15-13-17)32(30,31)24-23-26-22(25-18-8-4-3-5-9-18)20-10-6-7-11-21(20)29(23)28-27-24/h3-16H,1-2H3,(H,25,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CLSBYOPZDCCWQR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)S(=O)(=O)C2=C3N=C(C4=CC=CC=C4N3N=N2)NC5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21N5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-phenyl-3-{[4-(propan-2-yl)phenyl]sulfonyl}[1,2,3]triazolo[1,5-a]quinazolin-5-amine |
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